molecular formula C23H23D4ClO7 B1157258 Empagliflozin-d4

Empagliflozin-d4

Número de catálogo B1157258
Peso molecular: 454.9
Clave InChI: OBWASQILIWPZMG-CPTKLOLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Empagliflozin-d4 contains four deuterium atoms and is intended for use as an internal standard for the quantification of empagliflozin by GC- or LC-MS. Empagliflozin is a potent SGLT2 inhibitor (IC50 = 3.1 nM) that demonstrates a high degree of selectivity (>2,500-fold) over SGLT1, 4, 5, and 6. In clinical trials of patients with type 2 diabetes, formulations containing empagliflozin lowered fasting and postprandial glucose levels by increasing total glucose excretion, improving β-cell function, and shifting substrate utilization from glucose to lipids.

Aplicaciones Científicas De Investigación

1. Cardiovascular Benefits and Heart Failure Management

  • Empagliflozin, an antidiabetic drug, has shown surprising benefits in reducing mortality and hospitalization due to heart failure, beyond its glucose-lowering effects. Studies suggest it directly improves diastolic function and myocardial energetics, leading to ameliorated heart failure symptoms and enhanced myocardial work efficiency (Pabel et al., 2018).

2. Renal Protective Effects in Diabetic Kidney Disease

  • Empagliflozin has been found to slow the progression of diabetic kidney disease, with mechanisms such as improvement in glomerular hyperfiltration and renal hemodynamic effects being key factors. These effects are considered critical in managing diabetic complications and preserving renal function (Kidokoro et al., 2018).

3. Influence on Myocardial and Cellular Energetics

  • Empagliflozin exhibits a notable impact on myocardial energetics. It ameliorates diastolic dysfunction, reduces myocardial fibrosis, and improves mitochondrial function, suggesting its potential utility in managing diabetic cardiomyopathy and heart failure in non-diabetic conditions (Santos-Gallego et al., 2020).

4. Modulation of Cardiac Electrical Activity and Homeostasis

  • Research has indicated that empagliflozin modulates cardiac electrical activity, particularly in diabetes-induced cardiomyopathy. It has a role in managing cardiac calcium and sodium regulation, which contributes to its cardioprotective benefits in diabetic patients (Lee et al., 2019).

5. Potential in Preventing Atrial Remodeling and Improving Mitochondrial Function

  • Empagliflozin has shown potential in preventing atrial remodeling and improving mitochondrial function, which could be beneficial in managing diabetes-related atrial fibrillation. This effect is likely mediated through pathways like the PGC-1α/NRF-1/Tfam signaling pathway, highlighting its multi-faceted role in cardiovascular health (Shao et al., 2019).

6. Impact on Microvascular Function and Cardiac Protection

  • Studies have shown that empagliflozin improves cardiac microvascular function in diabetes, suggesting its utility in managing diabetic cardiovascular complications. Its effects involve inhibition of mitochondrial fission and oxidative stress, indicating a broad spectrum of cardioprotective actions beyond glucose regulation (Zhou et al., 2017).

7. Bibliometric and Visualized Analysis of Empagliflozin Research

  • A bibliometric analysis provides insights into the research trends and hotspots in the field of empagliflozin, particularly for heart failure. This kind of analysis helps in understanding the evolution of research in this area and its future directions (Zhang et al., 2022).

8. Overall Clinical Outcomes and Cardiovascular Effects

  • Empagliflozin has been associated with improved clinical outcomes, including reduced mortality and hospitalization rates in patients with type 2 diabetes and established cardiovascular disease. This highlights its significant role in clinical practice beyond its antihyperglycemic activity (Wanner et al., 2018).

Propiedades

Nombre del producto

Empagliflozin-d4

Fórmula molecular

C23H23D4ClO7

Peso molecular

454.9

Clave InChI

OBWASQILIWPZMG-CPTKLOLCSA-N

Apariencia

Assay:≥99% deuterated forms (d1-d4)A solid

Sinónimos

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.